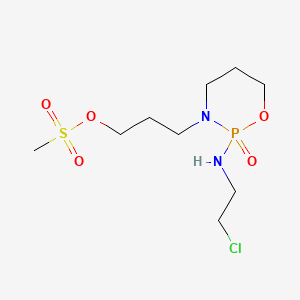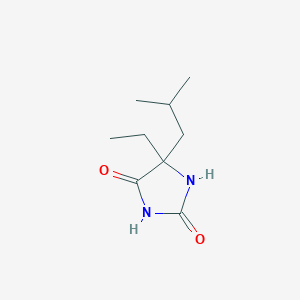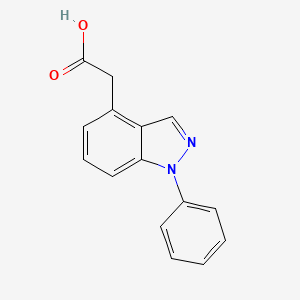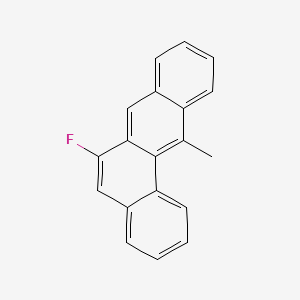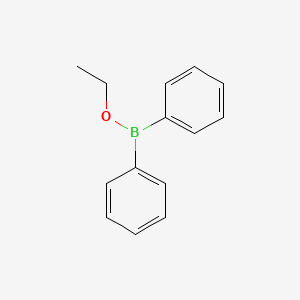
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione is a nucleoside analog that has garnered significant interest in the fields of chemistry and biology This compound is characterized by its unique structure, which includes a thiocyanate group attached to a pyrimidine ring
Méthodes De Préparation
The synthesis of 1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the hydroxyl groups of 2-deoxypentofuranose, followed by the introduction of the thiocyanate group through nucleophilic substitution reactions. The pyrimidine ring is then constructed through cyclization reactions, often using reagents such as ammonia or amines under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often employing automated systems and continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thiocyanate group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thiocyanate group can be replaced by other nucleophiles like halides, amines, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleophilic substitution reactions.
Biology: This compound is employed in the study of DNA and RNA, particularly in understanding the mechanisms of replication and transcription.
Medicine: Potential applications in medicine include its use as a precursor for antiviral and anticancer agents. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA and RNA synthesis by interfering with the activity of polymerases.
Comparaison Avec Des Composés Similaires
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione can be compared with other nucleoside analogs such as:
1-(2-Deoxypentofuranosyl)-5-(3-furyl)-2,4(1H,3H)-pyrimidinedione: This compound has a furyl group instead of a thiocyanate group, which affects its reactivity and applications.
1-(2-Deoxypentofuranosyl)-5-(tridecafluorohexyl)-2,4(1H,3H)-pyrimidinedione:
1-(2-Deoxypentofuranosyl)-imidazole-4-hydrazide: This analog features an imidazole ring, which can influence its interactions with enzymes and nucleic acids.
The uniqueness of this compound lies in its thiocyanate group, which provides distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
38927-34-3 |
|---|---|
Formule moléculaire |
C10H11N3O5S |
Poids moléculaire |
285.28 g/mol |
Nom IUPAC |
[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate |
InChI |
InChI=1S/C10H11N3O5S/c11-4-19-7-2-13(10(17)12-9(7)16)8-1-5(15)6(3-14)18-8/h2,5-6,8,14-15H,1,3H2,(H,12,16,17) |
Clé InChI |
GOVKUNCYSORXMO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


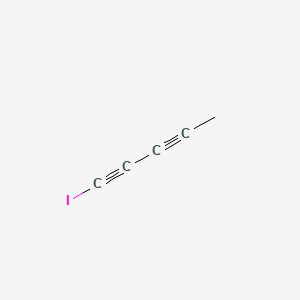
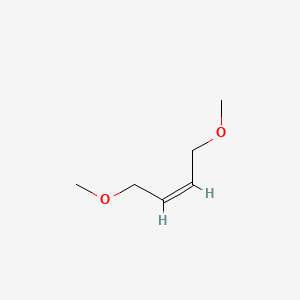

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
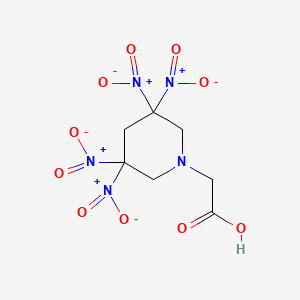
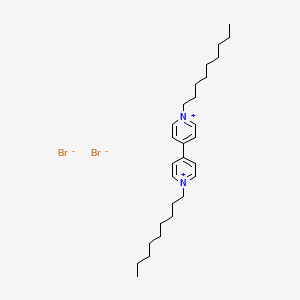

![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
